Cas no 338777-30-3 (methyl 2-[(phenylcarbamothioyl)amino]thiophene-3-carboxylate)
![methyl 2-[(phenylcarbamothioyl)amino]thiophene-3-carboxylate structure](https://ja.kuujia.com/images/noimg.png)
methyl 2-[(phenylcarbamothioyl)amino]thiophene-3-carboxylate 化学的及び物理的性質
名前と識別子
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- methyl 2-[(phenylcarbamothioyl)amino]thiophene-3-carboxylate
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methyl 2-[(phenylcarbamothioyl)amino]thiophene-3-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
A2B Chem LLC | AI84209-10mg |
methyl 2-[(phenylcarbamothioyl)amino]thiophene-3-carboxylate |
338777-30-3 | >90% | 10mg |
$240.00 | 2024-04-20 | |
A2B Chem LLC | AI84209-500mg |
methyl 2-[(phenylcarbamothioyl)amino]thiophene-3-carboxylate |
338777-30-3 | >90% | 500mg |
$720.00 | 2024-04-20 | |
A2B Chem LLC | AI84209-5mg |
methyl 2-[(phenylcarbamothioyl)amino]thiophene-3-carboxylate |
338777-30-3 | >90% | 5mg |
$214.00 | 2024-04-20 | |
A2B Chem LLC | AI84209-1g |
methyl 2-[(phenylcarbamothioyl)amino]thiophene-3-carboxylate |
338777-30-3 | >90% | 1g |
$1295.00 | 2024-04-20 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00889493-1g |
Methyl 2-[(phenylcarbamothioyl)amino]thiophene-3-carboxylate |
338777-30-3 | 90% | 1g |
¥4193.0 | 2023-04-07 | |
A2B Chem LLC | AI84209-1mg |
methyl 2-[(phenylcarbamothioyl)amino]thiophene-3-carboxylate |
338777-30-3 | >90% | 1mg |
$201.00 | 2024-04-20 |
methyl 2-[(phenylcarbamothioyl)amino]thiophene-3-carboxylate 関連文献
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Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910
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Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520
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G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748
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Shiyuan Zhou,Jiapeng Liu,Fanxuan Xie,Yinghao Zhao,Tao Mei,Zhengbang Wang,Xianbao Wang J. Mater. Chem. A, 2020,8, 11327-11336
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Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
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Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
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Viswanathan Baskar,Kandasamy Gopal,Madeleine Helliwell,Floriana Tuna,Wolfgang Wernsdorfer Dalton Trans., 2010,39, 4747-4750
methyl 2-[(phenylcarbamothioyl)amino]thiophene-3-carboxylateに関する追加情報
Methyl 2-[(Phenylcarbamothioyl)amino]thiophene-3-carboxylate (CAS No. 338777-30-3): An Overview
Methyl 2-[(phenylcarbamothioyl)amino]thiophene-3-carboxylate (CAS No. 338777-30-3) is a versatile compound with significant potential in various fields of chemistry and pharmaceutical research. This compound, also known as MPCT, is a derivative of thiophene and features a unique combination of functional groups that make it an interesting subject for both academic and industrial investigations.
The chemical structure of methyl 2-[(phenylcarbamothioyl)amino]thiophene-3-carboxylate consists of a thiophene ring, a carbamothioyl group, and an amino group, all of which contribute to its diverse reactivity and biological activity. The thiophene ring, a five-membered heterocyclic compound, is known for its aromatic stability and ability to participate in various chemical reactions. The presence of the carbamothioyl group introduces sulfur functionalities that can enhance the compound's reactivity and solubility properties. The amino group further adds to the compound's versatility by enabling it to form hydrogen bonds and participate in various biological interactions.
Recent studies have highlighted the potential applications of methyl 2-[(phenylcarbamothioyl)amino]thiophene-3-carboxylate in drug discovery and development. One notable area of research is its use as a scaffold for the design of novel inhibitors targeting specific enzymes involved in disease pathways. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit potent inhibitory activity against human cathepsin S, an enzyme implicated in autoimmune diseases such as rheumatoid arthritis and multiple sclerosis.
In addition to its enzymatic inhibition properties, methyl 2-[(phenylcarbamothioyl)amino]thiophene-3-carboxylate has shown promise in the field of anticancer research. A study conducted by researchers at the National Cancer Institute found that certain derivatives of this compound exhibit selective cytotoxicity against various cancer cell lines, including those resistant to conventional chemotherapy agents. The mechanism of action appears to involve the disruption of cellular signaling pathways and induction of apoptosis, making it a potential lead compound for further development into therapeutic agents.
The synthetic accessibility of methyl 2-[(phenylcarbamothioyl)amino]thiophene-3-carboxylate is another factor contributing to its appeal in both academic and industrial settings. Various synthetic routes have been developed to produce this compound efficiently, allowing for the rapid generation of structural analogs for biological screening. One such method involves the reaction of 2-aminothiophene with phenyl isothiocyanate followed by esterification with methanol. This modular approach enables chemists to introduce different substituents at various positions on the thiophene ring, thereby fine-tuning the compound's properties for specific applications.
The physical and chemical properties of methyl 2-[(phenylcarbamothioyl)amino]thiophene-3-carboxylate have also been extensively characterized. It is typically obtained as a white crystalline solid with a melting point ranging from 150°C to 155°C. The compound is moderately soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), which facilitates its use in solution-based reactions and biological assays. Its stability under standard laboratory conditions makes it suitable for long-term storage and handling.
In conclusion, methyl 2-[(phenylcarbamothioyl)amino]thiophene-3-carboxylate (CAS No. 338777-30-3) represents a promising compound with a wide range of potential applications in pharmaceutical research and development. Its unique chemical structure, synthetic accessibility, and biological activity make it an attractive candidate for further investigation into novel therapeutic agents. As research continues to uncover new insights into its properties and mechanisms of action, this compound is likely to play an increasingly important role in advancing our understanding and treatment of various diseases.
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